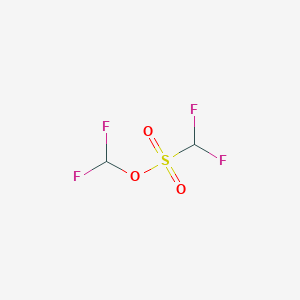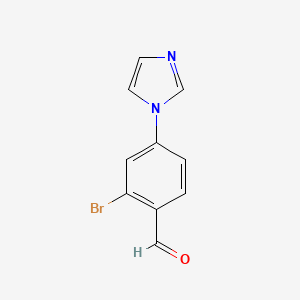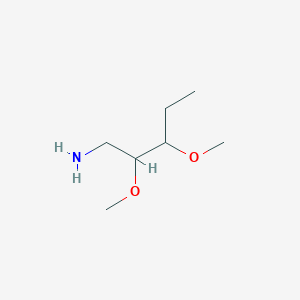
2,3-Dimethoxypentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxypentan-1-amine is an organic compound characterized by the presence of an amine group attached to a pentane backbone with two methoxy groups at the second and third positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxypentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2,3-dimethoxypentane and an amine source.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the amination process. Common catalysts include transition metals like palladium or copper.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group replaces a leaving group on the pentane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.
化学反応の分析
Types of Reactions: 2,3-Dimethoxypentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,3-Dimethoxypentan-1-amine finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 2,3-Dimethoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
2,3-Dimethoxypentane: Lacks the amine group, making it less reactive in certain chemical reactions.
2,3-Dimethoxybenzylamine: Contains a benzyl group instead of a pentane backbone, leading to different chemical properties and applications.
2,3-Dimethoxypropylamine: Shorter carbon chain, affecting its physical and chemical properties.
特性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
2,3-dimethoxypentan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-6(9-2)7(5-8)10-3/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
AYEKGFJVJJRHFF-UHFFFAOYSA-N |
正規SMILES |
CCC(C(CN)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13064400.png)
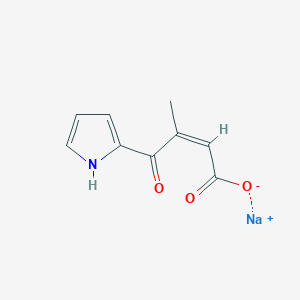
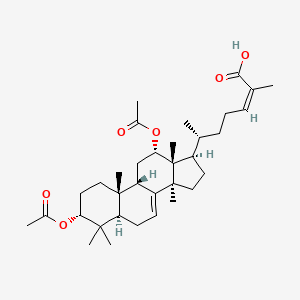
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13064426.png)
![tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13064427.png)
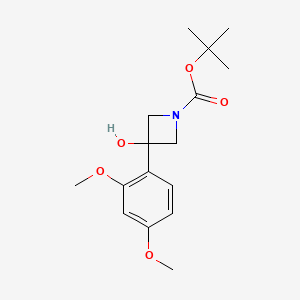
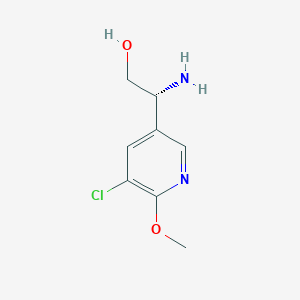
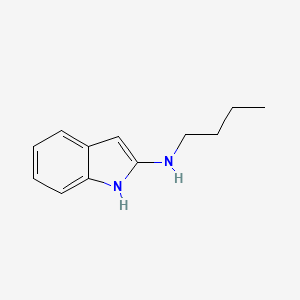
![3-Bromo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13064458.png)

![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13064466.png)
